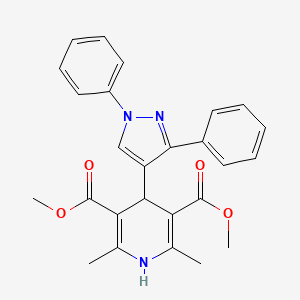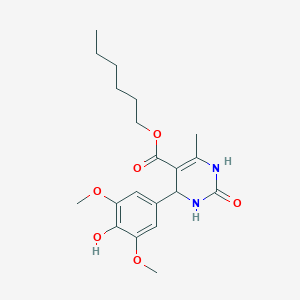![molecular formula C27H31FN2O4 B11629880 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、複雑な構造を持つ合成有機化合物です。この化合物は、医薬品化学、薬理学、材料科学などの様々な分野における潜在的な応用可能性があるため、注目されています。そのユニークな構造により、特定の方法で生物系と相互作用することができ、薬物開発やその他の科学研究の候補となっています。
製造方法
合成経路と反応条件
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、重要な中間体の形成とその後の反応を含む複数の工程を必要とします。一般的な合成経路には、以下のようなものがあります。
ベンゾイル中間体の形成: この工程では、4-(アリルオキシ)-3-メチル安息香酸と適切な試薬を反応させて、ベンゾイル中間体を形成します。
ピロールオン環の導入: 次に、ベンゾイル中間体を2-(ジエチルアミノ)エチルアミンと4-フルオロベンズアルデヒドと特定の条件下で反応させて、ピロールオン環を形成します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route may involve:
Formation of the benzoyl intermediate: This step involves the reaction of 4-(allyloxy)-3-methylbenzoic acid with appropriate reagents to form the benzoyl intermediate.
Introduction of the pyrrolone ring: The benzoyl intermediate is then reacted with 2-(diethylamino)ethylamine and 4-fluorobenzaldehyde under specific conditions to form the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、使用する条件と試薬に応じて、異なる生成物を生成するように酸化される可能性があります。
還元: 還元反応は、化合物内の官能基を修飾し、異なる誘導体をもたらす可能性があります。
置換: この化合物は、特にアリルオキシ基とジエチルアミノ基で置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的接触水素化などの還元剤を使用することができます。
置換: ハロゲン、求核剤、求電子剤などの試薬は、置換反応を促進することができます。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合がありますが、還元によりアルコールやアミンが生成される場合があります。
科学研究への応用
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物のユニークな構造は、特に特定の生体経路を標的にする薬物開発の潜在的な候補となっています。
薬理学: これは、小分子と生体標的の相互作用を研究するために使用でき、新しい治療薬の発見を支援します。
材料科学: この化合物の特性は、特定の機能を持つ新しい材料の開発のために調査される可能性があります。
生物学: これは、酵素相互作用、受容体結合、その他の生体プロセスを研究する生化学アッセイで使用することができます。
科学的研究の応用
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Materials Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Biology: It can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
作用機序
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序には、生体系内の特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、その他のタンパク質を含みます。この化合物の構造により、これらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらすことができます。関与する正確な経路は、特定のアプリケーションと標的によって異なります。
類似化合物との比較
類似化合物
- 4-[4-(メトキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
- 4-[4-(エトキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(4-フルオロフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、その特定の官能基とその配置にあります。アリルオキシ基はユニークな反応性を提供し、ジエチルアミノ基とフルオロフェニル基の組み合わせは、生体標的との潜在的な相互作用を強化します。これは、類似の化合物とは異なり、様々な科学研究への応用に役立ちます。
特性
分子式 |
C27H31FN2O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31FN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+ |
InChIキー |
MKTFWDBADFYWAH-WJTDDFOZSA-N |
異性体SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
正規SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11629849.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)


![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)
